4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromo group or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(1-{[1-(oxolan-2-yl)ethyl]amino}propyl)phenol
- 4-Bromo-1-(oxolan-2-yl)-1H-1,2,3-triazole
Uniqueness
4-bromo-1-({1-[(oxolan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H18BrN3O |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
4-bromo-1-[[1-(oxolan-2-ylmethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C12H18BrN3O/c13-11-4-14-16(8-11)7-10-5-15(6-10)9-12-2-1-3-17-12/h4,8,10,12H,1-3,5-7,9H2 |
InChI Key |
GLNAPOKHBHXVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.